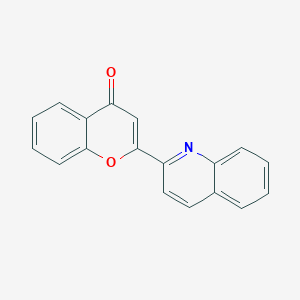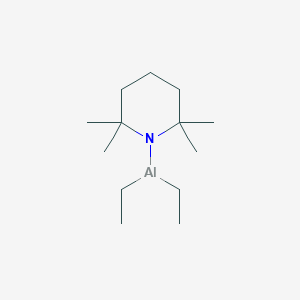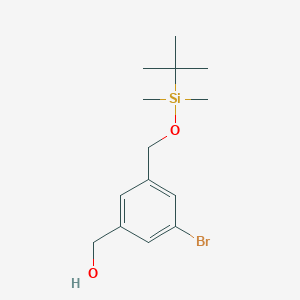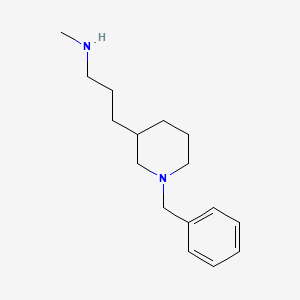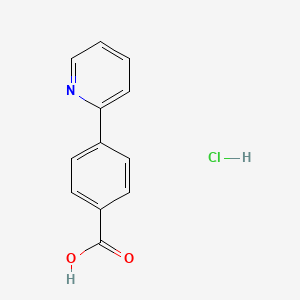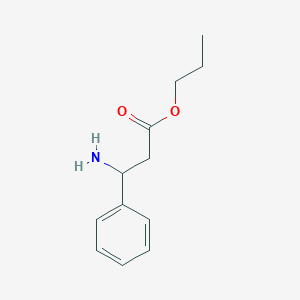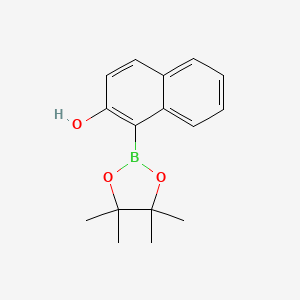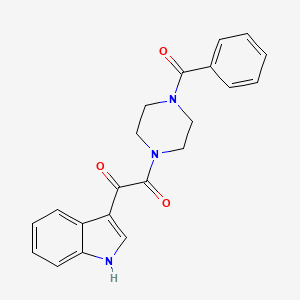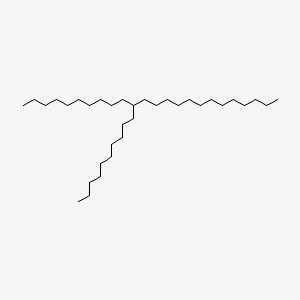
11-n-Decyltetracosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-n-Decyltetracosane, also known as 11-Decyltetracosane, is a long-chain hydrocarbon with the molecular formula C₃₄H₇₀. It is a member of the alkane family, characterized by its saturated carbon chain structure. This compound is notable for its high molecular weight and its presence in various natural and synthetic contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-n-Decyltetracosane typically involves the coupling of smaller hydrocarbon fragments. One common method is the catalytic hydrogenation of unsaturated precursors. This process requires specific catalysts, such as palladium or platinum, and is conducted under high-pressure hydrogen gas conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. These methods are designed to maximize yield and purity, utilizing advanced catalytic systems and optimized reaction conditions. The process may also involve distillation and purification steps to isolate the desired compound from other reaction products.
Analyse Des Réactions Chimiques
Types of Reactions
11-n-Decyltetracosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under high-temperature conditions, leading to the formation of alcohols, aldehydes, and carboxylic acids.
Reduction: Although already fully saturated, reduction reactions can further stabilize the compound under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the carbon chain.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or ozone, often in the presence of catalysts like manganese dioxide.
Reduction: Hydrogen gas with metal catalysts such as palladium or platinum.
Substitution: Halogen gases (chlorine, bromine) under UV light or heat.
Major Products
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: More stable alkane derivatives.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
11-n-Decyltetracosane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of long-chain hydrocarbons and their properties.
Biology: Investigated for its role in biological membranes and lipid bilayers.
Industry: Utilized in the production of lubricants, waxes, and other industrial materials.
Mécanisme D'action
The mechanism of action of 11-n-Decyltetracosane is primarily physical rather than chemical. Its long hydrophobic chain allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This interaction can influence various biological processes, although specific molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracosane: A shorter-chain alkane with similar properties but lower molecular weight.
Hexatriacontane: A longer-chain alkane with higher molecular weight and different physical properties.
Docosane: Another long-chain alkane, shorter than 11-n-Decyltetracosane, with distinct applications.
Uniqueness
This compound is unique due to its specific chain length and the presence of a decyl group at the 11th position. This structural feature imparts distinct physical and chemical properties, making it valuable for specific industrial and research applications.
Propriétés
Numéro CAS |
55429-84-0 |
|---|---|
Formule moléculaire |
C34H70 |
Poids moléculaire |
478.9 g/mol |
Nom IUPAC |
11-decyltetracosane |
InChI |
InChI=1S/C34H70/c1-4-7-10-13-16-19-20-21-24-27-30-33-34(31-28-25-22-17-14-11-8-5-2)32-29-26-23-18-15-12-9-6-3/h34H,4-33H2,1-3H3 |
Clé InChI |
BVMGLUHWZZEDRX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


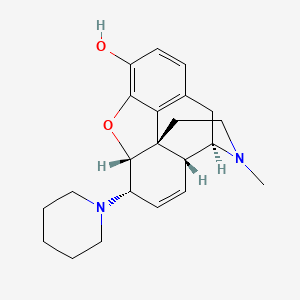
![2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine](/img/structure/B13973847.png)
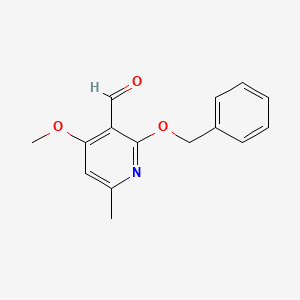
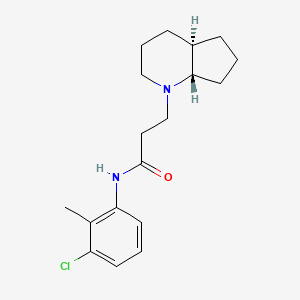
![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)
